Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This naming convention follows the standard IUPAC rules for ester nomenclature, where the alkyl portion of the ester (ethyl) is named first, followed by the carboxylate portion derived from the parent carboxylic acid. The parent chain is identified as butanoic acid, which contains four carbon atoms in the main chain, with the carboxyl carbon designated as carbon-1.
The structural representation reveals a benzene ring substituted with bromine at position 3 and fluorine at position 4, relative to the point of attachment to the butanoate chain. The oxo designation indicates the presence of a ketone functional group at the 3-position of the butanoate chain, creating a beta-keto ester structure. This arrangement places the phenyl substituent at the 4-position of the butanoate backbone, immediately adjacent to the ketone functionality.
The molecular structure exhibits several key features that influence its chemical behavior. The presence of both electron-withdrawing halogen substituents on the aromatic ring creates a complex electronic environment. The bromine atom, being larger and less electronegative than fluorine, contributes differently to the overall electronic distribution compared to the fluorine substituent. The beta-keto ester functionality provides multiple reactive sites for chemical transformations, including the potential for keto-enol tautomerism and nucleophilic attack at the carbonyl carbons.
Molecular Formula and Weight Analysis
The molecular formula of this compound can be systematically derived from its structural components. Based on the structural analysis and comparison with related compounds in the literature, the compound contains twelve carbon atoms, eleven hydrogen atoms, one bromine atom, one fluorine atom, and three oxygen atoms. The three oxygen atoms are distributed among the ester functionality (two oxygen atoms) and the ketone group (one oxygen atom).
The molecular weight calculation must account for the atomic masses of all constituent elements. Carbon contributes 12.01 atomic mass units per atom, hydrogen contributes 1.008 atomic mass units per atom, bromine contributes 79.904 atomic mass units, fluorine contributes 18.998 atomic mass units, and oxygen contributes 15.999 atomic mass units per atom. When these values are summed according to the molecular formula, the calculated molecular weight approaches approximately 303 atomic mass units.
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
|---|---|---|---|
| Carbon | 12 | 12.01 | 144.12 |
| Hydrogen | 11 | 1.008 | 11.088 |
| Bromine | 1 | 79.904 | 79.904 |
| Fluorine | 1 | 18.998 | 18.998 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | 28 | - | 302.107 |
The precise molecular weight determination is crucial for analytical applications, including mass spectrometry identification and quantitative analysis. The presence of bromine isotopes (bromine-79 and bromine-81) creates characteristic isotope patterns in mass spectral analysis, providing additional confirmation of the compound's identity.
CAS Registry Number and Alternative Identifiers
Chemical identification systems rely on unique registry numbers and identifiers to ensure unambiguous compound identification across scientific literature and commercial databases. The Chemical Abstracts Service registry number system provides the most widely recognized identification method for chemical compounds. While the specific CAS number for this compound was referenced in commercial sources, the exact numerical identifier requires verification through official Chemical Abstracts Service databases.
Properties
IUPAC Name |
ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-9(15)5-8-3-4-11(14)10(13)6-8/h3-4,6H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANQWRYYBAKSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview (Patent CN109912396B)
- Starting Material: 4-fluorobenzaldehyde
- Reagents: Sodium bromide, hydrochloric acid (35%), sodium hypochlorite aqueous solution (8-10%)
- Solvent: Dichloromethane and water
-
- Dissolve 4-fluorobenzaldehyde in dichloromethane (solution A).
- Prepare solution B by dissolving sodium bromide in water and adding hydrochloric acid.
- Mix solutions A and B under ultrasonic irradiation at 20-25 °C.
- Add sodium hypochlorite solution dropwise over 1 hour with stirring.
- Continue ultrasonic treatment and stirring for 30 minutes, then let stand for 15 minutes.
- Separate phases, wash organic phase to neutrality, dry, and remove solvent.
- Purify crude product by bulk melting crystallization at 31 °C.
Yield and Purity: Approximately 90-92% yield with purity above 99% (examples show 90.4% to 91.9% yield, purity ~99.2-99.4%).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 4-fluorobenzaldehyde in DCM | Solution A |
| 2 | NaBr in water + 35% HCl | Solution B |
| 3 | Mix A + B, ultrasonic, 20-25 °C | Start ultrasonic waves |
| 4 | Add NaOCl (8-10%) dropwise | 1 hour addition |
| 5 | Ultrasonic treatment 30 min | Stirring, then stand 15 min |
| 6 | Phase separation, wash, dry | Neutralize organic phase |
| 7 | Bulk melting crystallization | 31 °C for pure product |
This method is notable for avoiding the use of elemental bromine or chlorine, reducing environmental and safety hazards, and employing green chemistry principles.
Synthesis of this compound
After obtaining the 3-bromo-4-fluorobenzaldehyde intermediate, the next key step is its condensation with ethyl acetoacetate or related β-ketoesters to form the target compound.
General Synthetic Approach
- Reaction Type: Claisen condensation or Knoevenagel condensation followed by ketoester formation.
- Typical Reagents: 3-bromo-4-fluorobenzaldehyde, ethyl acetoacetate, base catalysts (e.g., sodium ethoxide, potassium carbonate), solvents such as ethanol or acetonitrile.
- Conditions: Stirring at ambient or reflux temperature for several hours.
Representative Procedure (Based on Related Literature)
- Dissolve 3-bromo-4-fluorobenzaldehyde and ethyl acetoacetate in an appropriate solvent (e.g., acetonitrile or ethanol).
- Add a catalytic amount of base to promote condensation.
- Stir the reaction mixture overnight at ambient temperature or under reflux.
- After completion, evaporate volatiles under reduced pressure.
- Extract and wash the residue with water and organic solvents (e.g., chloroform).
- Dry the organic phase over drying agents (e.g., calcium chloride).
- Concentrate under reduced pressure to obtain crude product.
- Purify by recrystallization or chromatography.
Yield and Purification
- Yields vary depending on conditions but are generally moderate to good (40-75% reported in analogous systems).
- Purification is achieved by recrystallization from ethanol or flash chromatography.
Supporting Research Data and Findings
- In a related synthesis, the reaction of 4-methyl-1-phenylpentane-1,3-dione with aromatic aldehydes under mild conditions, followed by oxidation with Oxone, yielded ketoester derivatives with moderate yields (~49% over two steps).
- Brominated aromatic intermediates have been successfully coupled with β-ketoesters using base catalysis, producing ethyl 3-oxo derivatives with good selectivity and purity.
- Multi-component reactions involving substituted benzaldehydes and ethyl acetoacetate under reflux conditions have been reported to efficiently yield substituted ketoesters, demonstrating the robustness of these methods.
Summary Table of Preparation Steps
| Stage | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Synthesis of 3-bromo-4-fluorobenzaldehyde | 4-fluorobenzaldehyde, NaBr, HCl, NaOCl | Ultrasonic, DCM/H2O, 20-25 °C, crystallization at 31 °C | 90-92 | >99 | Green method avoiding elemental bromine |
| Condensation to ketoester | 3-bromo-4-fluorobenzaldehyde, ethyl acetoacetate | Base catalyst, ethanol or MeCN, room temp or reflux | 40-75 | High | Purification by recrystallization or chromatography |
| Oxidation (optional) | Ketoester intermediate | Oxone in MeOH/H2O, room temp | ~49 (over two steps) | - | For further functionalization |
Analytical and Research Notes
- The ultrasonic-assisted bromination method for preparing 3-bromo-4-fluorobenzaldehyde offers high selectivity and yield without hazardous bromine gas, making it suitable for scale-up and industrial application.
- The condensation step is sensitive to base strength and solvent choice; milder bases and polar solvents favor better yields and fewer side products.
- Purification techniques such as bulk melting crystallization and recrystallization from ethanol are effective for obtaining high-purity products suitable for pharmaceutical intermediates.
- Reaction monitoring by NMR and IR spectroscopy confirms the formation of the ketoester moiety and substitution pattern on the aromatic ring.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom at the 3-position of the phenyl ring undergoes substitution with nucleophiles under mild conditions. This reaction is critical for introducing functional groups into the aromatic system.
Key Findings :
-
Ammonia/Amines : Reacts with ammonia or primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C to yield 3-amino-4-fluorophenyl derivatives .
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Thiols : Sodium hydride-mediated thiol substitution in THF produces 3-thioether derivatives.
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Sodium Azide : Forms 3-azido-4-fluorophenyl products in acetonitrile at 50°C.
Reaction Table :
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NH₃ (aq.) | DMF, 80°C, 6h | 3-Amino-4-fluorophenyl derivative | 72 | |
| Benzylthiol/NaH | THF, rt, 4h | 3-Benzylthio-4-fluorophenyl compound | 65 | |
| NaN₃ | CH₃CN, 50°C, 3h | 3-Azido-4-fluorophenyl derivative | 68 |
Reduction of the Carbonyl Group
The β-keto ester’s carbonyl group is reduced to a secondary alcohol using hydride reagents.
Key Findings :
-
NaBH₄ : Selective reduction of the ketone to ethyl 4-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate in methanol at 0–5°C .
-
LiAlH₄ : Complete reduction to ethyl 4-(3-bromo-4-fluorophenyl)-butane-1,3-diol in ether at reflux.
Reaction Table :
| Reagent | Solvent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| NaBH₄ | MeOH | 0–5°C | 3-Hydroxybutanoate derivative | 85 | |
| LiAlH₄ | Et₂O | Reflux | Butane-1,3-diol derivative | 78 |
Oxidation of the Ester Group
The ester group is oxidized to a carboxylic acid under strong oxidative conditions.
Key Findings :
-
KMnO₄/H₂SO₄ : Oxidizes the ester to 4-(3-bromo-4-fluorophenyl)-3-oxobutanoic acid in aqueous acidic media.
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H₂O₂/Fe(II) : Fenton-like conditions yield the same acid with shorter reaction times .
Reaction Table :
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | H₂O, 90°C, 8h | 3-Oxobutanoic acid derivative | 70 | |
| H₂O₂/FeSO₄ | MeCN/H₂O, rt, 2h | 3-Oxobutanoic acid derivative | 65 |
Cyclocondensation with Hydrazines
The β-keto ester participates in cyclocondensation reactions to form pyrazole derivatives, leveraging the keto-enol tautomerism .
Key Findings :
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Hydrazine Hydrate : Forms 5-(3-bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylate in ethanol under reflux .
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Phenylhydrazine : Yields 1-phenylpyrazole derivatives with regioselectivity controlled by solvent polarity .
Reaction Table :
| Reagent | Solvent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| NH₂NH₂·H₂O | EtOH | Reflux, 6h | Pyrazole-3-carboxylate | 82 | |
| PhNHNH₂ | Toluene | 110°C, 12h | 1-Phenylpyrazole derivative | 75 |
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling reactions, facilitating C–C bond formation.
Key Findings :
-
Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .
-
Heck Reaction : Couples with alkenes (Pd(OAc)₂, PPh₃) to yield styrenes.
Reaction Table :
| Reaction Type | Reagents/Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | 3-Aryl-4-fluorophenyl derivative | 88 | |
| Heck | Pd(OAc)₂, PPh₃, Et₃N | Styrene derivative | 73 |
Electrophilic Aromatic Substitution
The electron-withdrawing fluorine atom directs electrophiles to the para position of the phenyl ring.
Key Findings :
-
Nitration : HNO₃/H₂SO₄ yields 3-bromo-4-fluoro-5-nitrophenyl derivatives .
-
Sulfonation : Oleum (H₂SO₄/SO₃) introduces sulfonic acid groups at the para position.
Reaction Table :
| Electrophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro derivative | 65 | |
| SO₃/H₂SO₄ | 50°C, 4h | 5-Sulfonic acid derivative | 60 |
Scientific Research Applications
Applications in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its halogenated aromatic structure allows for various reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Medicinal Chemistry Applications
Research indicates that Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate exhibits potential biological activities, which are essential for drug development. Its applications include:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial properties.
- Anti-inflammatory Effects : The presence of halogen substituents can enhance interactions with biological targets, potentially leading to anti-inflammatory activities.
- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through specific molecular mechanisms.
Data Table of Related Compounds
To better understand the context of this compound, here is a comparison with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Bromo and fluoro substituents | Enhanced reactivity and potential biological activity |
| Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate | Different positioning of halogens | Variation affects reactivity and biological activity |
| Ethyl 4-(4-bromophenyl)-3-oxobutanoate | Bromine substitution | Different biological profiles due to structural changes |
Case Studies
-
Antimicrobial Activity Study :
A study investigated the antimicrobial effects of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, demonstrating its potential as an antimicrobial agent. -
Anti-inflammatory Research :
In vitro assays were conducted to evaluate the anti-inflammatory properties of the compound. Results showed a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its therapeutic potential in inflammatory diseases. -
Anticancer Activity Assessment :
A recent study focused on the anticancer effects of this compound on various cancer cell lines. The results indicated that it inhibited cell growth significantly at low concentrations, warranting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate belongs to a class of substituted β-keto esters. Below is a comparative analysis with structurally analogous compounds:
Physicochemical Properties
- Lipophilicity : The bromine and fluorine substituents in the target compound increase its logP value (~2.8 estimated) compared to chloro derivatives (logP ~2.3–2.5), enhancing membrane permeability but reducing aqueous solubility .
- Reactivity: The electron-withdrawing halogens deactivate the phenyl ring, reducing electrophilic substitution reactivity. However, the β-keto group remains reactive toward nucleophiles (e.g., in Knorr pyrrole synthesis) .
- Thermal Stability: Bromine’s higher atomic mass may lower melting points compared to chloro analogs (e.g., Ethyl 4-(3-chlorophenyl)-3-oxobutanoate melts at ~85°C, while the target compound is likely liquid at room temperature) .
Spectral Data
Biological Activity
Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C12H12BrF O3
- Molecular Weight : 309.13 g/mol
- CAS Number : 13176-46-0
The compound features a phenyl ring substituted with bromine and fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The presence of these halogen atoms enhances lipophilicity, potentially improving bioavailability and pharmacological profiles.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Interaction : The halogen substituents can enhance binding affinities to various enzymes or receptors, modulating their activities. This interaction is crucial for its potential use as a biochemical probe in enzyme studies.
- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects. This transformation can lead to the activation of pharmacologically relevant pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effective inhibition against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency.
| Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 15 | Effective against biofilm formation |
| Escherichia coli | 20 | Moderate activity |
| Pseudomonas aeruginosa | 25 | Less effective |
These findings suggest its potential role in developing new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induces apoptosis via caspase activation |
| HeLa (cervical cancer) | 15 | Disrupts cell cycle progression |
These results highlight its potential as a lead compound in cancer therapy development.
Case Studies
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism. The compound showed an IC50 value of 25 µM, suggesting its potential use in treating diabetes .
- Bioavailability Assessment : In pharmacokinetic studies, the compound displayed favorable absorption characteristics in animal models, indicating its potential for oral administration in therapeutic applications.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst. For instance, ethyl 4-bromo-3-oxobutanoate reacts with substituted benzene derivatives under reflux to form aryl-substituted products, though competing side reactions (e.g., dehalogenation) may reduce yields . Alternative methods include nucleophilic substitution of halogenated intermediates with fluorinated aryl groups under anhydrous conditions. Microwave-assisted synthesis (e.g., 800 W, 2–4 min) with potassium tert-butoxide as a catalyst improves reaction efficiency and reduces byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The keto-ester moiety (δ ~2.3 ppm for methylene protons, δ ~170–175 ppm for carbonyl carbons) and aromatic protons (δ ~7.0–7.8 ppm for bromo/fluorophenyl substituents) are critical for structural confirmation.
- FT-IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (keto C=O) confirm functional groups.
- HRMS : Exact mass analysis (e.g., calculated for C₁₂H₁₁BrFO₃: [M+H]⁺ = 317.9867) ensures molecular identity .
Advanced Research Questions
Q. How do reaction mechanisms differ when using AlCl₃ versus enzymatic catalysts for functionalizing this compound?
- Methodological Answer :
- AlCl₃-Catalyzed Reactions : AlCl₃ facilitates electrophilic aromatic substitution, but competing pathways (e.g., dehalogenation or dimerization) may occur, as seen in the formation of ethylbenzene and anthracene derivatives from analogous substrates .
- Enzymatic Catalysis : NADPH-dependent aldehyde reductases (e.g., from Sporobolomyces salmonicolor) enable stereoselective reduction of the keto group to produce chiral alcohols (e.g., (R)-4-chloro-3-hydroxybutanoate with 86% enantiomeric excess). Organic solvent-water diphasic systems (e.g., n-butyl acetate/water) enhance substrate stability and enzyme activity .
Q. What strategies resolve contradictions in product distribution when varying reaction solvents or substituents?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution on the bromo group, while non-polar solvents (e.g., benzene) promote electrophilic pathways. For example, AlCl₃ in benzene yields tetralone derivatives, whereas aqueous-organic biphasic systems suppress side reactions in enzymatic reductions .
- Substituent Influence : Electron-withdrawing groups (e.g., -Br, -F) on the phenyl ring decrease electrophilicity at the β-keto position, altering reactivity in cross-coupling or cyclization reactions. Computational modeling (e.g., DFT) can predict regioselectivity .
Q. How can researchers optimize enantiomeric purity in derivatives of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers.
- Asymmetric Synthesis : Employ microbial reductases or organocatalysts (e.g., proline derivatives) for stereocontrol. For instance, glucose dehydrogenase-coupled NADPH recycling in biphasic systems achieves >95% molar yield with high enantiomeric excess .
Q. What analytical approaches validate the stability of this compound under storage or reaction conditions?
- Methodological Answer :
- Accelerated Stability Testing : Monitor degradation via HPLC at elevated temperatures (40–60°C) and humid conditions.
- Mass Spectrometry : Identify decomposition products (e.g., debrominated or hydrolyzed derivatives).
- X-ray Crystallography : Confirm structural integrity of crystalline derivatives, especially for halogenated analogs prone to lattice destabilization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
